Ethyl 4-(2-((4-ethylphenyl)amino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the dihydropyridazine ring could potentially be formed through a cyclization reaction . The amino group could be introduced through a nucleophilic substitution reaction . The carboxylate ester group could be formed through an esterification reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure. The dihydropyridazine ring is a six-membered ring with two nitrogen atoms, which could potentially participate in hydrogen bonding and other intermolecular interactions .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions due to the presence of several reactive functional groups. For example, the amino group could participate in nucleophilic substitution reactions or be protonated/deprotonated depending on the pH of the solution . The ester group could undergo hydrolysis to form a carboxylic acid and an alcohol .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the nature and arrangement of its functional groups. For example, the presence of polar functional groups (like the carboxylate ester and the amino group) would likely make this compound soluble in polar solvents .Scientific Research Applications
Synthesis and Herbicidal Activities
The compound's derivatives, specifically focusing on pyridazine derivatives, have shown significant promise in herbicidal activities. For instance, novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives were synthesized and demonstrated notable herbicidal activities. These compounds were capable of completely inhibiting chlorophyll at concentrations as low as 1 microgram per milliliter, showcasing herbicidal activities comparable or superior to commercial herbicides like diflufenican against dicotyledonous plants (Han Xu et al., 2008).
Antimicrobial Activity
This compound's framework has been explored for developing new antimicrobial agents. Research has led to the creation of novel naphtho(2,1-b)furo-5H-(3,2-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-5-ones with promising antimicrobial properties. The synthesized compounds underwent rigorous testing for antimicrobial activity, indicating a potential pathway for the development of new antimicrobial drugs (K. Ravindra et al., 2008).
Pharmaceutical Applications
The compound and its derivatives have been employed in synthesizing various pharmacologically active molecules. One such application includes the development of derivatives with potential in vitro pharmacological screening for activities like antimicrobial and antioxidant properties. These synthesized derivatives have been characterized and evaluated, showing significant antimicrobial activity against several bacterial and fungal strains, alongside notable antioxidant properties (B. Dey et al., 2022).
Corrosion Inhibition
Derivatives of this compound have been investigated for their corrosion inhibition properties, especially for mild steel in industrial applications. Studies have revealed that certain pyranpyrazole derivatives act as effective corrosion inhibitors, providing a high efficiency of up to 98.8% at specific concentrations. These inhibitors have been shown to follow the Langmuir adsorption isotherm, with experimental and theoretical studies correlating well to elucidate the mechanism of corrosion inhibition (P. Dohare et al., 2017).
Properties
IUPAC Name |
ethyl 4-[2-(4-ethylanilino)-2-oxoethoxy]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5/c1-4-17-10-12-18(13-11-17)25-21(28)15-32-20-14-22(29)27(19-9-7-6-8-16(19)3)26-23(20)24(30)31-5-2/h6-14H,4-5,15H2,1-3H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHMDLVBLSHOCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)COC2=CC(=O)N(N=C2C(=O)OCC)C3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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